N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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Overview
Description
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Characterization
- Study 1 : McLaughlin et al. (2016) detailed the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA. This study highlighted the importance of correct identification of research chemicals and explored the synthesis pathways and analytical characterization of similar compounds (McLaughlin et al., 2016).
Antimicrobial Activity
- Study 2 : Azab et al. (2016) researched the synthesis and antimicrobial activity of macrocyclic pentaazapyridine and dipeptide pyridine derivatives, starting from similar pyridinecarboxamide compounds. This study contributed to the understanding of the potential antimicrobial applications of compounds related to N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide (Azab et al., 2016).
Metabolism and Stability Studies
- Study 3 : Franz et al. (2017) studied the in vitro metabolism of a structurally related synthetic cannabinoid, identifying metabolic patterns and investigating thermal stability. Such studies are crucial for understanding the biotransformation and stability of related compounds under various conditions (Franz et al., 2017).
Bactericidal Activity
- Study 4 : Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against MRSA, providing insights into the potential bactericidal applications of similar compounds. This research contributes to the ongoing search for effective treatments against antibiotic-resistant bacteria (Zadrazilova et al., 2015).
Properties
Molecular Formula |
C22H29N3O3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C22H29N3O3/c1-3-22(2,21(27)24-17-10-5-4-6-11-17)25(16-18-12-9-15-28-18)20(26)19-13-7-8-14-23-19/h7-9,12-15,17H,3-6,10-11,16H2,1-2H3,(H,24,27) |
InChI Key |
GGASVRVMOZGIMT-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C3=CC=CC=N3 |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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